REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=1.C(N(CC)CC)C.C1N(P(Cl)(N2C(=O)OCC2)=O)C(=O)OC1.[NH2:35][CH2:36][C:37]1[CH:42]=[CH:41][C:40]([CH2:43][OH:44])=[CH:39][CH:38]=1.C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH3:12][N:2]([CH3:1])[C:3]1[CH:4]=[CH:5][C:6]([C:7]([NH:35][CH2:36][C:37]2[CH:42]=[CH:41][C:40]([CH2:43][OH:44])=[CH:39][CH:38]=2)=[O:9])=[CH:10][CH:11]=1 |f:4.5|
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Name
|
|
Quantity
|
915 mg
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Type
|
reactant
|
Smiles
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CN(C1=CC=C(C(=O)O)C=C1)C
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Name
|
|
Quantity
|
772 μL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C1COC(=O)N1P(=O)(N2CCOC2=O)Cl
|
Name
|
|
Quantity
|
760 mg
|
Type
|
reactant
|
Smiles
|
NCC1=CC=C(C=C1)CO
|
Name
|
|
Quantity
|
1.54 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 20 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
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Duration
|
8 (± 8) h
|
Type
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EXTRACTION
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Details
|
the mixture was extracted with 5% MeOH in CHCl3 (100 mL×1, 40 mL×2)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by MPLC on silica gel (2% MeOH in CHCl3)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C(=O)NCC2=CC=C(C=C2)CO)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |